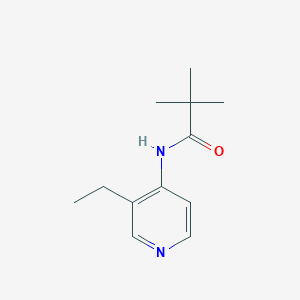

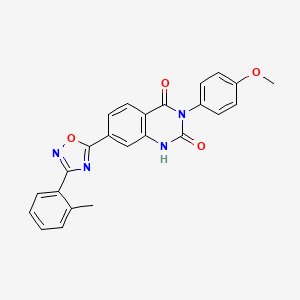

![molecular formula C17H14ClFN2O2 B2832423 2-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide CAS No. 905663-03-8](/img/structure/B2832423.png)

2-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

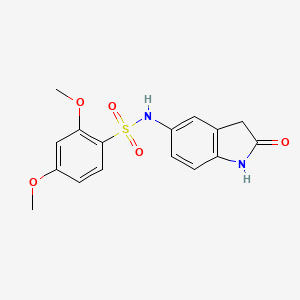

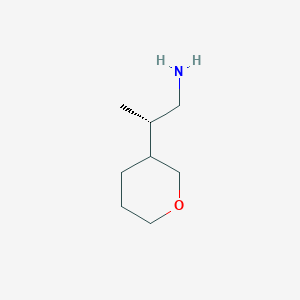

The compound “2-chloro-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. This particular compound also contains a chloro group (Cl) and a fluoro group (F), which can significantly affect its properties .

Molecular Structure Analysis

The molecular formula of this compound is C13H9ClFNO, and its molecular weight is 249.674 . The structure includes a benzene ring, indicative of aromaticity, and an amide functional group, which can participate in hydrogen bonding and resonance.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and functional groups. For example, benzamides are typically solid at room temperature and have higher melting points than corresponding carboxylic acids or esters due to the presence of the amide group .Applications De Recherche Scientifique

Histone Deacetylase Inhibition

Benzene meta-substituted compounds, related to the chemical structure of interest, have emerged as highly selective HDAC inhibitors, particularly against class II (IIa) HDACs. These compounds, through their inhibitory activity, could potentially influence gene expression and offer therapeutic strategies for cancer and other diseases where HDAC activity is dysregulated (Mai et al., 2005).

Dopamine Antagonism for Antipsychotics

2-Phenylpyrroles, conformationally restricted analogues of the substituted benzamide, have been studied for their dopamine antagonistic activity, suggesting their utility in developing antipsychotic medications with potentially lower side effects (van Wijngaarden et al., 1987).

Cancer Therapy via HDAC Inhibition

N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is described as an orally active histone deacetylase inhibitor with significant antitumor activity, highlighting the role of similar compounds in cancer therapy through epigenetic mechanisms (Zhou et al., 2008).

Material Science Applications

Studies on polyamides derived from similar compounds show their potential in creating noncrystalline, thermally stable materials suitable for various industrial applications due to their enhanced solubility and mechanical properties (Hsiao et al., 2000).

Antipathogenic Activity

Research on thiourea derivatives indicates significant antipathogenic activity, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, suggesting the potential of similar compounds in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN2O2/c18-15-4-2-1-3-14(15)17(23)20-12-9-16(22)21(10-12)13-7-5-11(19)6-8-13/h1-8,12H,9-10H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQUIFKEADDYGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-(2-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2832356.png)

![2-[({5,7-DIMETHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE](/img/structure/B2832360.png)

![5-((3,4-Dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2832362.png)